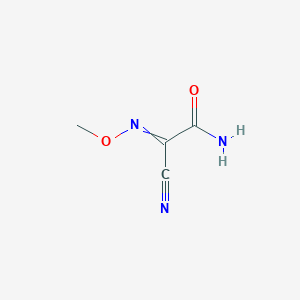
2-Methoxyimino-2-cyanoacetamide
Overview
Description
It is widely used in agriculture to protect crops from fungal infections, particularly those caused by Peronosporales, including Peronospora, Phytophthora, and Plasmopara species . The compound is known for its protective and curative actions, making it a valuable tool in the management of plant diseases .
Preparation Methods
The synthesis of 2-Methoxyimino-2-cyanoacetamide can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method includes the methylation of 2-cyano-N’[(ethylamino)-carbonyl]-2-hydroxyimino) acetamide . Industrial production often involves the use of phosphoryl chloride and toluene as solvents, with the reaction mixture being stirred until complete dissolution .
Chemical Reactions Analysis
2-Methoxyimino-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly with phenacyl bromide in boiling ethanol using triethylamine as a catalyst, leading to the formation of pyrrole derivatives.
Condensation Reactions: The active hydrogen on C-2 allows for condensation reactions, forming various heterocyclic compounds.
Scientific Research Applications
2-Methoxyimino-2-cyanoacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxyimino-2-cyanoacetamide involves its ability to inhibit sporulation and exhibit local systemic activity . It disrupts the normal metabolic processes of fungi, leading to their death. The exact molecular targets and pathways are not fully elucidated, but its effectiveness in controlling fungal infections is well-documented .
Comparison with Similar Compounds
2-Methoxyimino-2-cyanoacetamide is unique due to its dual protective and curative actions. Similar compounds include:
2-Cyanoacetamide: Used in the synthesis of heterocyclic compounds but lacks the fungicidal properties of this compound.
N-[(ethylamino)carbonyl]-2-(methoxyimino)acetamide: Shares structural similarities but differs in its specific applications and effectiveness.
Properties
CAS No. |
60860-24-4 |
|---|---|
Molecular Formula |
C4H5N3O2 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-amino-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C4H5N3O2/c1-9-7-3(2-5)4(6)8/h1H3,(H2,6,8) |
InChI Key |
ORQGCZICHIRLTG-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C#N)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















